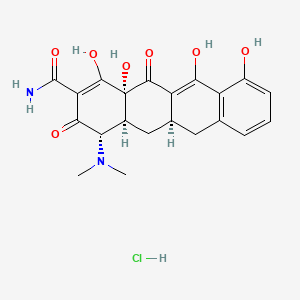

盐酸山西环素

描述

盐酸山霉素是四环素类抗生素的一种,这类抗生素以其广谱抗菌活性而闻名。四环素类药物对多种细菌感染有效,包括由革兰氏阳性和革兰氏阴性细菌引起的感染。 盐酸山霉素是四环素的半合成衍生物,与母体化合物相比,其稳定性和疗效更佳 .

科学研究应用

盐酸山霉素具有广泛的科学研究应用,包括:

化学: 它被用作研究四环素的化学性质和反应的模型化合物。

生物学: 它被用于研究细菌耐药机制和新型抗生素的开发。

医药: 它被研究用于治疗各种细菌感染的潜力,包括对其他抗生素具有耐药性的感染。

工业: 它被用于开发新型药物制剂和药物递送系统.

作用机制

盐酸山霉素通过抑制细菌的蛋白质合成来发挥其抗菌作用。它结合到 30S 核糖体亚基,阻止氨酰-tRNA 附着到核糖体 A 位点。此作用抑制氨基酸添加到正在生长的多肽链中,有效地阻止细菌蛋白质合成。 即使在核糖体保护蛋白存在的情况下,该化合物也能保持其活性,使其对耐药菌株有效 .

类似化合物:

- 四环素

- 多西环素

- 米诺环素

比较: 盐酸山霉素由于其增强的稳定性和疗效,在四环素中是独一无二的。与四环素相比,它具有更高的抗降解性,并且具有更广谱的活性。 多西环素和米诺环素也是四环素的半合成衍生物,但盐酸山霉素因其特定的结构修饰而与众不同,这些修饰赋予其改善的药代动力学特性 .

生化分析

Biochemical Properties

Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Cellular Effects

Sancycline Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .

Molecular Mechanism

At the molecular level, Sancycline Hydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sancycline Hydrochloride change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions

Dosage Effects in Animal Models

The effects of Sancycline Hydrochloride vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects

准备方法

合成路线和反应条件: 盐酸山霉素的制备涉及在催化剂存在下对前体化合物进行氢化。一种方法包括在氢气环境下,将化合物在醇和酸的混合溶剂中进行反应。该过程中常用的酸包括硫酸、氢溴酸、甲磺酸、对甲苯磺酸、高氯酸和磷酸。 该反应通常在室温下用铑碳催化剂进行 .

工业生产方法: 盐酸山霉素的工业生产遵循类似的合成路线,但经过优化以提高产率和纯度。该工艺涉及使用高压氢化和特定的催化剂,以确保副产物最少,并获得高纯度。 反应中使用的溶剂和催化剂通常被回收和再利用,以减少对环境的影响和生产成本 .

化学反应分析

反应类型: 盐酸山霉素会发生各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧气或去除氢气。

还原: 该反应涉及向化合物中添加氢气或去除氧气。

取代: 该反应涉及将一个官能团替换为另一个官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括在如钯碳催化剂存在下的氢气。

取代: 常用的试剂包括卤素和亲核试剂,在酸性或碱性条件下。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,盐酸山霉素的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .

相似化合物的比较

- Tetracycline

- Doxycycline

- Minocycline

Comparison: Sancycline (hydrochloride) is unique among tetracyclines due to its enhanced stability and efficacy. Compared to tetracycline, it has a higher resistance to degradation and a broader spectrum of activity. Doxycycline and minocycline are also semi-synthetic derivatives of tetracycline, but Sancycline (hydrochloride) is distinguished by its specific structural modifications that confer improved pharmacokinetic properties .

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-QKYUADJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-20-3 | |

| Record name | Sancycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SANCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

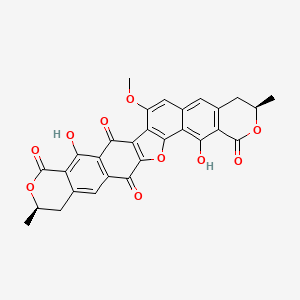

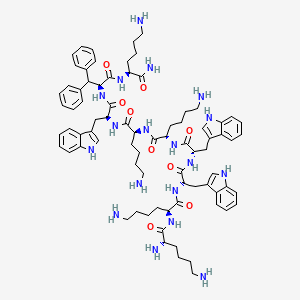

Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?

A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

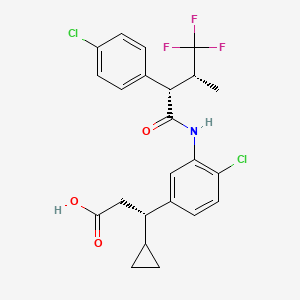

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)